1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a fluoroethyl group, a thiophenyl group, and a cyano group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Thiophenyl Group: The thiophenyl group is often introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Addition of the Cyano Group: The cyano group can be added using cyanation reactions, often involving reagents like potassium cyanide or trimethylsilyl cyanide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Cross-Coupling Reactions:
Common reagents and conditions used in these reactions include transition metal catalysts (e.g., palladium, nickel), organic solvents (e.g., dichloromethane, tetrahydrofuran), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is investigated for its electronic properties, making it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and thiophenyl groups contribute to its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile include:
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbonitrile: Lacks the thiophenyl group, which may affect its electronic properties and reactivity.
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile: Differing position of the cyano group, which can influence its chemical behavior and interactions.
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDLCMZCWVZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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